
Liposidomycin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Liposidomycin B is an organooxygen compound. It derives from a tetracarboxylic acid.
科学的研究の応用
Antimicrobial Activity
Research indicates that Liposidomycin B exhibits significant antimicrobial activity against various Mycobacterium species, including Mycobacterium avium and Mycobacterium intracellulare. In vitro studies have demonstrated minimum inhibitory concentration (MIC) values ranging from 2.0 to 64 µg/ml for different liposidomycin congeners . The compound's effectiveness against these pathogens is particularly relevant given the increasing incidence of infections resistant to conventional therapies.
Treatment of Mycobacterial Infections
This compound has shown promise in treating infections caused by Mycobacterium avium complex (MAC). A study utilizing an in vivo silkworm infection model demonstrated its therapeutic effects, suggesting potential for clinical application in patients with MAC infections who do not respond adequately to existing treatments .
Development of Novel Antibiotics
The unique structure of this compound has inspired the development of new antibiotics targeting resistant strains. For instance, derivatives such as CPZEN-45, derived from caprazamycin (a related compound), are being explored as candidates for antituberculosis therapies due to their enhanced efficacy against Mycobacterium tuberculosis .
Case Study 1: Efficacy Against Mycobacterium avium
In a controlled laboratory setting, various liposidomycin congeners were tested for their effectiveness against Mycobacterium avium. The results indicated that compounds with specific structural modifications exhibited superior antimicrobial activity compared to standard treatments. This highlights the potential for this compound and its derivatives in developing targeted therapies against resistant mycobacterial infections .
Case Study 2: In Vivo Efficacy
A pilot study using a silkworm model demonstrated that this compound significantly reduced bacterial load in infected subjects compared to untreated controls. These findings support the hypothesis that this compound can be an effective treatment option in vivo, paving the way for further clinical trials .
Comparative Data Table
Compound | Target Pathogen | MIC (µg/ml) | Mechanism of Action |
---|---|---|---|
This compound | Mycobacterium avium | 2.0 - 64 | Inhibition of MraY |
Caprazamycin | Mycobacterium tuberculosis | <1 | Inhibition of peptidoglycan synthesis |
Muraymycin | Various Gram-positive bacteria | 0.5 - 8 | Inhibition of cell wall synthesis |
特性
分子式 |
C42H67N5O21S |
---|---|
分子量 |
1010.1 g/mol |
IUPAC名 |
2-[[(2S,3R,4R,5R)-5-(aminomethyl)-4-hydroxy-3-sulfooxyoxolan-2-yl]oxy-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-6-[3-(4-carboxy-3-methylbutanoyl)oxy-12-methyltridecanoyl]oxy-1,4-dimethyl-3-oxo-1,4-diazepane-5-carboxylic acid |
InChI |
InChI=1S/C42H67N5O21S/c1-21(2)12-10-8-6-7-9-11-13-23(63-28(51)17-22(3)16-27(49)50)18-29(52)64-25-20-45(4)31(38(56)46(5)30(25)40(57)58)35(67-41-37(68-69(60,61)62)32(53)24(19-43)65-41)36-33(54)34(55)39(66-36)47-15-14-26(48)44-42(47)59/h14-15,21-25,30-37,39,41,53-55H,6-13,16-20,43H2,1-5H3,(H,49,50)(H,57,58)(H,44,48,59)(H,60,61,62)/t22?,23?,24-,25?,30?,31?,32-,33+,34-,35?,36+,37-,39-,41+/m1/s1 |
InChIキー |
LGBOBVYRTQDYBA-ZUGGQKJLSA-N |
SMILES |
CC(C)CCCCCCCCC(CC(=O)OC1CN(C(C(=O)N(C1C(=O)O)C)C(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)OC4C(C(C(O4)CN)O)OS(=O)(=O)O)C)OC(=O)CC(C)CC(=O)O |
異性体SMILES |
CC(C)CCCCCCCCC(CC(=O)OC1CN(C(C(=O)N(C1C(=O)O)C)C([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O[C@H]4[C@@H]([C@@H]([C@H](O4)CN)O)OS(=O)(=O)O)C)OC(=O)CC(C)CC(=O)O |
正規SMILES |
CC(C)CCCCCCCCC(CC(=O)OC1CN(C(C(=O)N(C1C(=O)O)C)C(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)OC4C(C(C(O4)CN)O)OS(=O)(=O)O)C)OC(=O)CC(C)CC(=O)O |
同義語 |
liposidomycin A liposidomycin B liposidomycin C liposidomycins |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。